molecular formula C18H22N4O2 B1684050 VU0071063

VU0071063

Katalognummer: B1684050
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: ZFZAIHKQJBMYLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VU0071063, auch bekannt als 7-(4-(tert-Butyl)benzyl)-1,3-dimethyl-1H-purin-2,6(3H,7H)-dion, ist ein potenter und spezifischer Aktivator von Kir6.2/SUR1-Kaliumkanälen. Diese Verbindung wurde umfassend auf ihre Fähigkeit untersucht, die Insulinsekretion durch Induktion einer Hyperpolarisation des β-Zellmembranpotentials zu modulieren .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

VU0071063 is characterized by its ability to selectively activate K ATP channels composed of Kir6.2 and sulfonylurea receptor 1 (SUR1) subunits. It exhibits a half-effective concentration (EC50) of approximately 7 μM, demonstrating greater efficacy than the FDA-approved K ATP channel opener diazoxide at low micromolar concentrations . The compound functions by hyperpolarizing the membrane potential of pancreatic beta-cells, which inhibits glucose-stimulated insulin secretion, making it a potent agent for studying glucose metabolism and insulin regulation .

Investigating Beta-Cell Physiology

This compound serves as a critical tool for understanding the physiology of pancreatic beta-cells. Its selective activation of Kir6.2/SUR1 channels allows researchers to probe the structure-function relationships of K ATP channel gating and their role in insulin secretion. Studies have shown that this compound effectively inhibits calcium entry in response to glucose stimulation, providing insights into the mechanisms governing insulin release .

Potential Therapeutic Applications

The specificity of this compound for SUR1-containing K ATP channels positions it as a promising candidate for developing therapies aimed at conditions like hyperinsulinism and hypoglycemia. Unlike diazoxide, which has off-target effects on vascular K ATP channels, this compound's selective action minimizes unwanted side effects, enhancing its therapeutic potential .

Role in Metabolic Studies

Research indicates that this compound can be utilized to explore metabolic pathways linked to K ATP channels in various tissues, including the brain. Its favorable pharmacokinetic properties allow it to penetrate the blood-brain barrier, making it suitable for studies investigating central nervous system functions related to metabolism and energy homeostasis .

Case Study 1: Insulin Secretion Inhibition

In a study involving mice, administration of this compound resulted in significant inhibition of glucose-stimulated insulin secretion. This finding underscores its potential utility as an experimental agent for dissecting the pathways involved in insulin regulation and diabetes research .

Case Study 2: Effects on Mosquito Feeding Behavior

Another intriguing application of this compound was observed in entomological studies where it was found to inhibit salivation and feeding behavior in mosquitoes. This effect was attributed to its action on K ATP channels, demonstrating its broader implications beyond mammalian physiology and highlighting its potential role in vector control strategies .

Data Summary Table

Application AreaKey FindingsReferences
Beta-Cell PhysiologySelective activation of Kir6.2/SUR1 channels; inhibits glucose-stimulated calcium entry
Therapeutic PotentialMore specific than diazoxide; potential treatment for hyperinsulinism and hypoglycemia
Metabolic StudiesBrain penetrant; useful for studying central metabolic pathways
Mosquito Feeding BehaviorInhibits salivation; potential implications for vector control

Biochemische Analyse

Biochemical Properties

VU0071063 plays a significant role in biochemical reactions, particularly in the regulation of insulin secretion. It interacts with the Kir6.2/SUR1 channels, inducing hyperpolarization of β-cell membrane potential, which in turn inhibits insulin secretion . This interaction is dose-dependent and reversible .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving insulin secretion. In β-cells, this compound inhibits glucose-stimulated calcium influx, which in turn inhibits insulin secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Kir6.2/SUR1 channels. It opens these channels in a dose-dependent manner, leading to the hyperpolarization of the β-cell membrane potential . This inhibits glucose-stimulated calcium entry and insulin secretion . The effects of this compound are reversed by tolbutamide, indicating that its effects are mediated through Kir6.2/SUR1 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal effects. It has been observed to induce a significant increase in blood glucose levels at 60 minutes post-administration in animal models

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 50 mg/kg, it leads to a significant increase in blood glucose levels at 60 minutes post-administration

Metabolic Pathways

It is known to interact with the Kir6.2/SUR1 channels, which play a crucial role in the regulation of insulin secretion .

Transport and Distribution

It is known to cross the blood-brain barrier , indicating its potential distribution to the brain.

Subcellular Localization

Given its ability to cross the blood-brain barrier , it is likely to be distributed in various subcellular compartments within the brain cells.

Vorbereitungsmethoden

VU0071063 kann aus kommerziell erhältlichem Theophyllin synthetisiert werden. Der Syntheseweg beinhaltet eine einstufige Reaktion, bei der Theophyllin unter bestimmten Bedingungen mit 4-(tert-Butyl)benzylchlorid umgesetzt wird, um this compound zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels und einer Base, um die nucleophile Substitutionsreaktion zu erleichtern.

Analyse Chemischer Reaktionen

VU0071063 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Zu den in diesen Reaktionen häufig verwendeten Reagenzien gehören Basen wie Natriumhydroxid oder Kaliumcarbonat für Substitutionsreaktionen und Oxidations- oder Reduktionsmittel für Redoxreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

VU0071063 ist einzigartig in seiner hohen Spezifität und Potenz als Kir6.2/SUR1-Aktivator. Im Vergleich zu anderen Kaliumkanalöffnern wie Diazoxid hat this compound ein günstigeres pharmakokinetisches Profil und beeinflusst nicht andere Arten von Kaliumkanälen, wie z. B. Kir6.1/SUR2A . Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine Spezifität für Kir6.2/SUR1-Kanäle und sein Potenzial als Werkzeugverbindung für In-vitro- und In-vivo-Studien aus.

Biologische Aktivität

VU0071063 is a novel compound that selectively activates ATP-sensitive potassium channels (K ATP) composed of Kir6.2 and sulfonylurea receptor 1 (SUR1). This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, particularly in regulating insulin secretion from pancreatic beta cells. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.

This compound operates primarily by activating K ATP channels, leading to hyperpolarization of the beta-cell membrane potential. This hyperpolarization inhibits insulin secretion, particularly under glucose-stimulated conditions. Unlike diazoxide, another K ATP channel opener, this compound exhibits greater potency and specificity for Kir6.2/SUR1 channels without causing vasodilation or off-target effects on vascular K ATP channels .

Key Findings:

  • EC50 Value : this compound activates Kir6.2/SUR1 channels with a half-maximal effective concentration (EC50) of approximately 7 µM .
  • Selectivity : It shows selectivity over other potassium channels such as Kir6.1/SUR2A and Kv2.1 .
  • Inhibition of Insulin Secretion : Administration of this compound significantly inhibits glucose-stimulated insulin secretion in vitro and in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for in vivo studies:

  • Brain Penetration : The compound is brain-penetrant, making it suitable for neurological investigations .
  • Metabolic Stability : this compound exhibits metabolic characteristics that enhance its viability as a research tool compound .

Structure-Activity Relationships (SAR)

The development of this compound involved extensive medicinal chemistry to optimize its structure for enhanced activity:

  • Chemical Structure : It is characterized by a unique xanthine derivative structure, specifically 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione .
  • SAR Insights : Studies revealed a steep SAR around the this compound chemotype, indicating that small modifications could significantly impact its biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound across different experimental setups:

StudyFindings
Raphemot et al., 2014Demonstrated that this compound directly activates Kir6.2/SUR1 channels and inhibits glucose-stimulated calcium influx in mouse pancreatic beta cells .
Frontiers in Endocrinology, 2020Showed that this compound effectively lowered intracellular calcium levels in islet cell clusters from both wild-type and SUR1 knockout mice, suggesting mechanisms beyond K ATP channel activation .
PubMed StudyReported that this compound is more efficacious than diazoxide at low concentrations, making it a promising candidate for further research into metabolic disorders .

Eigenschaften

IUPAC Name

7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZAIHKQJBMYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0071063
Reactant of Route 2
Reactant of Route 2
VU0071063
Reactant of Route 3
Reactant of Route 3
VU0071063
Reactant of Route 4
Reactant of Route 4
VU0071063
Reactant of Route 5
Reactant of Route 5
VU0071063
Reactant of Route 6
Reactant of Route 6
VU0071063

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.